4-{1-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-{1-[(6-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ETHYL}-6-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of benzoxazole and quinoline moieties in its structure makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-{1-[(6-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ETHYL}-6-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common method includes the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring Industrial production methods often utilize catalysts such as nanocatalysts or metal catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{1-[(6-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ETHYL}-6-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Shows potential anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it interferes with the DNA replication process, inhibiting the growth of cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to target specific enzymes and receptors critical for cell survival.
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
6-CHLORO-1,3-BENZOXAZOL-2-YL derivatives: Known for their antimicrobial and anticancer activities.
Quinoline derivatives: Widely studied for their antimalarial and anticancer properties.
What sets 4-{1-[(6-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ETHYL}-6-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,3,5-TRIAZIN-2-AMINE apart is its unique combination of benzoxazole and quinoline moieties, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19ClN6OS |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-[1-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethyl]-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H19ClN6OS/c1-12(30-21-24-15-9-8-14(22)11-17(15)29-21)18-25-19(23)27-20(26-18)28-10-4-6-13-5-2-3-7-16(13)28/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H2,23,25,26,27) |
InChI Key |
YQDPUVFKOWSENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N2CCCC3=CC=CC=C32)N)SC4=NC5=C(O4)C=C(C=C5)Cl |
Origin of Product |
United States |
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